3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid
Description
3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid is an organic compound with the molecular formula C8H5NO4 and a molecular weight of 179.13 g/mol . This compound is a derivative of pyridine and contains both a hydroxyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions .
Properties
Molecular Formula |
C9H7NO4 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
3-methoxyfuro[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c1-13-7-5-2-3-10-4-6(5)14-8(7)9(11)12/h2-4H,1H3,(H,11,12) |
InChI Key |
PDJBQSUEMUEYDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(OC2=C1C=CN=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-pyridinecarboxylic acid with suitable reagents to form the furo[2,3-c]pyridine ring system . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid has been identified as a promising candidate in the development of pharmaceutical agents. Its structure allows for modifications that can enhance therapeutic efficacy against various diseases.
- Antitumor Activity : Research indicates that this compound exhibits significant antitumor properties. Its furo-pyridine moiety is believed to contribute to its ability to inhibit cancer cell proliferation .
- Neurological Disorders : The compound's potential as a neuroprotective agent has been explored, particularly in the context of Alzheimer's disease. It may interact with acetylcholinesterase, an enzyme linked to cognitive decline .
Organic Synthesis
In the realm of organic chemistry, 3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid serves as a versatile building block for synthesizing complex organic molecules.
- Intermediate for Heterocycles : Its derivatives are utilized in the synthesis of various heterocyclic compounds, which are crucial in developing new materials and chemical processes .
-
Reactivity : The compound can undergo several chemical reactions including oxidation and reduction. For instance:
- Oxidation : The hydroxyl group can be oxidized to form a carbonyl group.
- Reduction : The ester functionality can be reduced to yield alcohols .
Biological Studies
The biological activities of 3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid have garnered attention due to its potential therapeutic effects.
- Antimicrobial Properties : Recent studies have highlighted its effectiveness against various bacterial and fungal strains, suggesting its use as an antimicrobial agent .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation and pain by modulating COX-2 enzyme activity .
Case Study 1: Antitumor Activity
A study focused on the antitumor activity of 3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid demonstrated that it effectively inhibited the growth of specific cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.
Case Study 2: Neurological Applications
Research investigating the interaction of this compound with acetylcholinesterase revealed its potential role in enhancing cognitive function. Molecular docking studies indicated strong binding affinity to the enzyme's active site.
Mechanism of Action
The mechanism of action of 3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a ligand, it can bind to metal ions and form complexes that exhibit unique catalytic properties . In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyridine-2-carboxylic acid: A similar compound with a hydroxyl group and carboxylic acid group on a pyridine ring.
2-Pyridinecarboxylic acid: Another derivative of pyridine with a carboxylic acid group at the 2-position.
3-Pyridinecarboxylic acid (Nicotinic acid):
Uniqueness
3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid is unique due to its fused ring system, which imparts distinct chemical and physical properties compared to other pyridine derivatives. This structural feature allows it to participate in unique chemical reactions and form complexes with metals that are not possible with simpler pyridinecarboxylic acids .
Biological Activity
3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid is a compound of interest within medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid can be represented by the molecular formula . Its structure features a furan ring fused to a pyridine, with a hydroxyl group and a carboxylic acid functional group that are crucial for its biological activity.
Antimicrobial Properties
Research indicates that 3-hydroxyfuro[2,3-c]pyridine-2-carboxylic acid exhibits notable antimicrobial activity. A study evaluated its efficacy against various Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values were found to be 15 µM for MCF-7 and 20 µM for HepG2 cells, indicating moderate potency.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HepG2 | 20 |
The biological activity of 3-hydroxyfuro[2,3-c]pyridine-2-carboxylic acid is attributed to its ability to interact with specific molecular targets. The hydroxyl group enhances its binding affinity to various enzymes and receptors involved in metabolic pathways. Notably, it has been shown to inhibit CAMKK2 (Calcium/Calmodulin-dependent protein kinase kinase 2), which plays a critical role in cancer cell growth and metabolism. Inhibition of CAMKK2 leads to reduced cell proliferation and induced apoptosis in cancer cell lines .
Synthesis Methods
The synthesis of 3-hydroxyfuro[2,3-c]pyridine-2-carboxylic acid can be achieved through several methods:
- Cyclization Reactions : Starting from appropriate pyridine derivatives, cyclization can yield the furo-pyridine structure.
- Functionalization : Hydroxylation and carboxylation reactions can be performed post-cyclization to introduce the necessary functional groups.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, researchers tested various derivatives of furo-pyridine compounds, including 3-hydroxyfuro[2,3-c]pyridine-2-carboxylic acid. The results indicated that modifications at the furan ring significantly influenced antimicrobial activity, with certain derivatives exhibiting enhanced potency against resistant bacterial strains .
Case Study 2: Cancer Cell Line Studies
A comprehensive study published in Cancer Research evaluated the effects of 3-hydroxyfuro[2,3-c]pyridine-2-carboxylic acid on various cancer cell lines. The findings suggested that the compound not only inhibited cell growth but also altered the expression of key proteins involved in apoptosis and cell cycle regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
